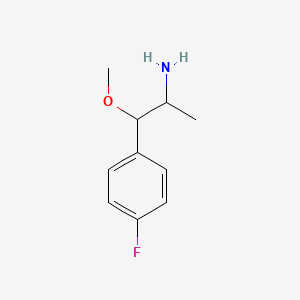
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound characterized by a cyclopentyl ring attached to a dimethylamino group and a methylprop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves the following steps:
Dimethylamination: The addition of a dimethylamino group.
Methylprop-2-en-1-one Formation: The formation of the methylprop-2-en-1-one moiety through appropriate reaction conditions.
Chemical Reactions Analysis
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one can be compared with similar compounds such as:
1-Cyclopentyl-3-(dimethylamino)-2-methylpropane: Lacks the enone functionality.
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-ene: Similar structure but without the ketone group.
1-Cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-ol: Contains a hydroxyl group instead of a ketone.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(E)-1-cyclopentyl-3-(dimethylamino)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-9(8-12(2)3)11(13)10-6-4-5-7-10/h8,10H,4-7H2,1-3H3/b9-8+ |
InChI Key |
ZEEDRWDQBQIAHF-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1CCCC1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13282672.png)
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}ethan-1-ol](/img/structure/B13282679.png)

![3-[(3-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13282681.png)
![3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13282684.png)


![(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13282701.png)

![4-{[(3-Methylbutan-2-yl)amino]methyl}benzonitrile](/img/structure/B13282703.png)


![3-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13282720.png)
![4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13282723.png)
